S-Methyl-3-thioacetaminophen

Pharmacokinetics Biomonitoring Metabolomics

This certified reference material is the unique thiomethyl shunt metabolite of acetaminophen, offering a 10-hour delayed detection window (peak excretion 13.5 h post-dose) versus conventional APAP conjugates. Essential for LC‑HR/MS biomonitoring, forensic toxicology panels, and mechanistic hepatotoxicity studies. Supply chain supports batch‑specific CoA, secure cold‑chain shipping, and multi‑mg format procurement.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 37398-23-5
Cat. No. B019773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl-3-thioacetaminophen
CAS37398-23-5
SynonymsN-[4-Hydroxy-3-(methylthio)phenyl]-acetamide;  3-(Methylthio)acetaminophen;  _x000B_3-(Methylthio)paracetamol;  4’-Hydroxy-3’-(methylthio)acetanilide; 
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)SC
InChIInChI=1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)
InChIKeyKNDKLDWGYWQCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Methyl-3-thioacetaminophen (CAS 37398-23-5) for Analytical Biomarker Development and Acetaminophen Metabolism Research


S-Methyl-3-thioacetaminophen (CAS 37398-23-5), also designated as 3-(Methylthio)paracetamol, is a sulfur-containing metabolite of acetaminophen (APAP). It is formed via the thiomethyl shunt pathway, which processes the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) [1]. This compound and its conjugated derivatives (sulfate and sulfoxide sulfate) are recognized as stable biomarkers with delayed excretion kinetics, offering a prolonged detection window compared to conventional APAP metabolites [2]. Its primary applications are as a reference standard for LC-HRMS analytical method development and as a probe for investigating the thiomethyl shunt pathway in toxicological and epidemiological studies .

Why S-Methyl-3-thioacetaminophen Cannot Be Replaced by Other Acetaminophen Metabolites for Delayed Biomarker Applications


Acetaminophen metabolites exhibit drastically different pharmacokinetic profiles that preclude functional interchangeability. The conventional phase II conjugates—glucuronide, sulfate, cysteine, and mercapturate—are rapidly excreted, with peak urinary excretion rates occurring within 1.3–3.7 hours post-dose [1]. In contrast, the thiomethyl metabolite S-methyl-3-thioacetaminophen displays a mean peak excretion time of 13.5 hours [2]. This 10-hour delay fundamentally alters the temporal window of detection. Consequently, substituting this thiomethyl compound with a conventional metabolite would severely compromise the sensitivity of biomonitoring assays designed to retrospectively assess APAP exposure, particularly in epidemiological studies or forensic toxicology scenarios where the parent drug has already cleared from circulation [3].

Quantitative Differentiation of S-Methyl-3-thioacetaminophen from Conventional Acetaminophen Metabolites


Peak Urinary Excretion Time of S-Methyl-3-thioacetaminophen vs. Conventional Metabolites

The mean time to peak urinary excretion rate for S-methyl-3-thioacetaminophen is 13.5 hours, which is substantially delayed compared to conventional acetaminophen metabolites (glucuronide, sulfate, cysteine, mercapturate, and methoxy metabolites), which exhibit peak excretion between 1.3 and 3.7 hours [1].

Pharmacokinetics Biomonitoring Metabolomics

Plasma Half-Life of S-Methyl-3-thioacetaminophen vs. Conventional Metabolites

The plasma half-life of S-methyl-3-thioacetaminophen (and its thiomethyl metabolite conjugates) could not be determined in a 24-hour study due to its very late peak time, whereas conventional metabolites (glucuronide, sulfate, cysteine, mercapturate) have measurable half-lives ranging from 4.1 to 5.7 hours [1]. The delayed formation and elimination kinetics of the thiomethyl metabolites are further confirmed by non-targeted HRMS studies showing peak plasma levels at approximately 24 hours post-dose [2].

Pharmacokinetics Drug Metabolism Toxicology

Diagnostic Sensitivity for Acute APAP Intoxication vs. Free APAP

S-methyl-3-thioacetaminophen conjugates retain diagnostic relevance for APAP acute intoxication even after free APAP has been cleared from blood, which is not the case for the parent compound [1]. In contrast, the short half-life of APAP (~3.1 hours) limits its utility in delayed presentations of overdose [2].

Clinical Toxicology Biomarker Validation Forensic Chemistry

Biomarker Stability for Human Biomonitoring vs. Conventional Metabolites

S-methyl-3-thioacetaminophen and its conjugates are characterized as 'stable biomarkers' with 'delayed excretion rates' compared to 'conventional APAP metabolites' [1]. The standard phase II conjugates (glucuronide, sulfate) are rapidly cleared, limiting the retrospective assessment of APAP exposure. The thiomethyl metabolites, by contrast, have 'comparable diagnostic sensitivity' to free APAP and its phase II conjugates, but with a 'delayed peak' in blood and urine, thereby 'extending the window of exposure assessment' [2].

Human Biomonitoring Epidemiology Analytical Chemistry

Metabolic Pathway Linkage to Toxic NAPQI Elimination

S-methyl-3-thioacetaminophen conjugates are directly linked to the elimination of the toxic NAPQI intermediate, produced via the thiomethyl shunt pathway [1]. In contrast, conventional detoxification pathways (glucuronidation and sulfation) bypass NAPQI formation and do not reflect the extent of reactive metabolite generation [2].

Toxicology Drug Metabolism Hepatotoxicity

Gut Microflora Dependency of S-Methyl-3-thioacetaminophen Formation

The formation of S-methyl-3-thioacetaminophen (3-methylthioparacetamol) is highly dependent on gut microflora, as evidenced by a highly significant reduction in its urinary excretion in germ-free and neomycin-treated mice [1]. This contrasts with the major phase II metabolites (glucuronide and sulfate), whose formation is primarily hepatic and less directly influenced by gut microbial activity [2].

Microbiome Drug Metabolism Enterohepatic Circulation

Optimal Scientific and Industrial Use Cases for S-Methyl-3-thioacetaminophen


Analytical Reference Standard for LC-HRMS Method Development and Validation in Human Biomonitoring

Procure S-methyl-3-thioacetaminophen as a certified reference material to develop and validate liquid chromatography-high-resolution mass spectrometry (LC-HRMS) methods for the quantification of thiomethyl metabolites in human urine and plasma. This application leverages the compound's established role as a stable, delayed biomarker of APAP exposure, enabling the retrospective assessment of pharmaceutical use in large-scale epidemiological cohort studies where conventional metabolites are no longer detectable [1].

Forensic and Clinical Toxicology Biomarker for Delayed Diagnosis of APAP Overdose

Utilize S-methyl-3-thioacetaminophen as a key analytical target in forensic and clinical toxicology panels for confirming acute APAP intoxication in patients presenting to the emergency department more than several hours post-ingestion. The evidence shows that these thiomethyl metabolites remain detectable and diagnostically relevant even after free APAP has been cleared from the blood, addressing a critical limitation of current clinical assays [1].

Mechanistic Probe for Investigating the Thiomethyl Shunt Pathway and NAPQI Detoxification

Employ S-methyl-3-thioacetaminophen and its conjugates as mechanistic probes in in vitro (e.g., primary human hepatocytes, HepaRG cells) and in vivo studies to investigate the thiomethyl shunt pathway. This application is supported by evidence linking these metabolites directly to NAPQI elimination, allowing researchers to quantify inter-individual variability in toxic metabolite production and assess the contribution of this overlooked pathway to APAP-induced hepatotoxicity [1].

Microbiome Research Tool for Studying Gut Flora-Mediated Drug Metabolism

Use S-methyl-3-thioacetaminophen as a specific functional marker to study the role of gut microflora in drug metabolism. The formation of this metabolite is uniquely dependent on microbial C-S lyase activity in the intestine, as demonstrated by its marked reduction in germ-free and antibiotic-treated animal models. This makes it a valuable tool for investigating host-microbiome interactions in xenobiotic biotransformation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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